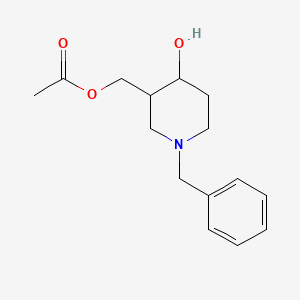

(1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate

Description

Properties

IUPAC Name |

(1-benzyl-4-hydroxypiperidin-3-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-12(17)19-11-14-10-16(8-7-15(14)18)9-13-5-3-2-4-6-13/h2-6,14-15,18H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGFDXSAMDSNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CN(CCC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation and Reduction to Tetrahydropyridine

- Benzylation of 4-picoline with benzyl chloride under solvent-free conditions at 90°C for 4 hours yields the benzylpyridinium salt in ~90% yield.

- Reduction of this salt with sodium borohydride in protic solvents (ethanol/water) at room temperature for 15 hours produces 1-benzyl-1,2,3,6-tetrahydropyridine with yields up to 89.6%.

Epoxidation of Tetrahydropyridine

- Epoxidation of the tetrahydropyridine intermediate is critical to introduce an oxirane ring at the 3,4-positions.

- Optimization studies show that using m-chloroperbenzoic acid (m-CPBA) in dichloromethane with trifluoroacetic acid (TFA) as an acid catalyst at 0–30°C for 2–3 hours provides the epoxide with 85–90% yield .

- Other oxidants such as hydrogen peroxide or Oxone under similar conditions gave poor or no product formation (Table 1).

| Entry | Solvent | Acid | Peracid | Time (h) | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Dichloromethane | TFA | H2O2 | 12 | 0–30 | No product |

| 2 | Dichloromethane | TFA | TFAA/H2O2 | 2 | <10 | 25–30 |

| 3 | Dichloromethane | TFA | Oxone | 3 | 0–30 | 20–25 |

| 4 | Dichloromethane | TFA | m-CPBA | 3 | 0–30 | 85–90 |

| 5 | Dichloromethane | Formic acid | m-CPBA | 3 | 0–30 | 30–35 |

Table 1: Optimization of epoxidation conditions for 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine

Ring-Opening of Epoxide with Sodium Azide

Staudinger Reaction and Boc Protection

- The azide intermediates are converted to aziridines by treatment with triphenylphosphine in toluene at 100°C for 10 hours.

- Due to instability of the parent aziridine, it is immediately protected with di-tert-butyl dicarbonate (Boc2O) at room temperature, yielding Boc-protected aziridine in 73% yield after purification.

Reduction of Boc-Aziridine to Amino Alcohols

Acetylation to Form Methyl Acetate Ester

- The 4-hydroxypiperidine intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the methyl acetate ester at the 3-position.

- This step is typically carried out under mild conditions at 0–25°C for several hours to prevent side reactions.

Alternative Synthetic Routes

- Michael-type reactions involving sodium methoxide and benzhydrol have been reported to yield intermediates that can be converted to tetrahydropyridines, though yields may be moderate due to side reactions like dibenzhydryl ether formation.

- Solvent choice during quaternary salt formation (e.g., switching from methanol to acetonitrile) can improve yields of tetrahydropyridine intermediates.

Summary Table of Key Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzylation of 4-picoline | Benzyl chloride, 90°C, 4 h | ~90 | Solvent-free |

| Reduction to tetrahydropyridine | NaBH4, EtOH/H2O, 25°C, 15 h | 89.6 | Protic solvent required |

| Epoxidation | m-CPBA, TFA, CH2Cl2, 0–30°C, 2–3 h | 85–90 | Optimized for selectivity |

| Ring-opening with NaN3 | NaN3, AcOH/H2O, 25–30°C, 18 h | 85 | Mixture of regioisomers |

| Staudinger reaction + Boc protection | Ph3P, toluene, 100°C, 10 h; Boc2O, RT, 2 h | 73 | Stable Boc-protected aziridine |

| Reduction of Boc-aziridine | LiAlH4, THF, 0–10°C then reflux, 6 h | 62 | Mixture of amino alcohol isomers |

| Acetylation | Ac2O or AcCl, pyridine, 0–25°C, several hours | Variable | Forms methyl acetate ester |

Research Findings and Optimization Notes

- The choice of oxidant and acid in epoxidation is critical; m-CPBA with TFA in dichloromethane is superior in yield and selectivity.

- Ring-opening reactions with sodium azide proceed efficiently in acidic aqueous media, producing regioisomeric mixtures that can be separated chromatographically.

- Direct isolation of aziridine intermediates is challenging due to instability; immediate Boc protection stabilizes the intermediate.

- Reduction conditions must be carefully controlled to favor desired regioisomers.

- Alternative Michael-type and quaternary salt formation methods offer routes to intermediates but may suffer from side reactions and lower yields.

- Solvent effects during quaternary salt formation can enhance yields moderately.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate can undergo oxidation to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the acetate group, yielding the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Benzyl halides, alkyl halides, or other electrophiles.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the piperidine class, characterized by a six-membered ring containing nitrogen. Its molecular formula is , and it features a hydroxyl group and an acetate moiety, which contribute to its reactivity and biological activity.

Scientific Research Applications

1. Medicinal Chemistry

- Precursor for Drug Development : (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate is utilized as a precursor in the synthesis of various pharmaceuticals targeting neurological disorders. Its structural similarity to known neuroactive compounds allows for modifications that can enhance efficacy and reduce side effects .

- Neurotransmitter Interaction Studies : The compound has been studied for its interactions with neurotransmitter receptors, particularly in exploring the mechanisms of action of piperidine derivatives in treating conditions like depression and anxiety.

2. Biological Research

- Biological Activity Assessment : Research indicates that this compound can serve as a tool for evaluating the biological activities of piperidine derivatives, including their effects on cellular signaling pathways and enzyme interactions .

- Structure-Activity Relationship (SAR) Studies : The compound's structure allows researchers to perform SAR studies, helping to identify key functional groups responsible for biological activity, which is crucial for the design of more potent derivatives.

3. Industrial Applications

- Synthesis of Fine Chemicals : In industrial settings, (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate acts as an intermediate in the production of specialty chemicals and agrochemicals. Its versatility makes it valuable in synthetic organic chemistry .

Case Study 1: Synthesis and Characterization

In a recent study, (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate was synthesized through a multi-step process involving protection, reduction, and deprotection strategies. The final product was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity .

Case Study 2: Pharmacological Evaluation

Another investigation assessed the pharmacological properties of derivatives synthesized from (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate. The study highlighted its potential as a lead compound for developing new antidepressants, demonstrating significant binding affinity to serotonin receptors .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Drug Development | Precursor for neuroactive pharmaceuticals targeting CNS disorders |

| Biological Research | Interaction Studies | Evaluating effects on neurotransmitter receptors |

| Industrial Applications | Synthesis of Fine Chemicals | Intermediate in producing specialty chemicals |

Mechanism of Action

The mechanism of action of (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate with three structurally related compounds derived from the evidence:

Key Observations

The acetate ester is more hydrolytically labile than the carboxylate ester in Benzyl 4-aminopiperidine-1-carboxylate, which may require milder conditions for deprotection .

Synthetic Pathways :

- The patent for synthesizing 1-Benzyl-4-methylpiperidin-3-one highlights reductive amination and hydrolysis steps, suggesting analogous methods could apply to the target compound.

Safety and Toxicity: Benzyl 4-aminopiperidine-1-carboxylate lacks thorough toxicological data, emphasizing the need for precautionary handling (e.g., eye flushing, medical consultation after exposure) . Similar precautions likely apply to the target compound due to structural parallels.

Piperidine vs. Piperazine :

- The piperazine derivative (1-BOC-3-(2-methoxyphenyl)piperazine) introduces a second nitrogen atom, altering basicity and hydrogen-bonding capacity compared to piperidine-based compounds .

Biological Activity

(1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Synthesis

The synthesis of (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate involves several chemical reactions:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of the Benzyl Group : A benzyl halide is reacted with the piperidine ring via nucleophilic substitution.

- Hydroxylation : The introduction of the hydroxyl group typically utilizes oxidizing agents like hydrogen peroxide.

- Acetylation : The final step involves acetylation using acetic anhydride or acetyl chloride in the presence of a base.

The biological activity of (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate is attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator, influencing various biochemical pathways. The presence of the hydroxyl group enhances its potential for hydrogen bonding, which may facilitate interactions with biological targets .

Biological Activity

Research indicates that (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate exhibits various biological activities, including:

- Neuroprotective Effects : Studies suggest that compounds similar to this acetate have shown promise in treating neurodegenerative diseases by modulating cholesterol metabolism in the brain .

- Antiepileptic Properties : The compound's structural analogs have been investigated for their ability to inhibit cholesterol 24-hydroxylase (CH24H), which is implicated in epilepsy .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate:

Table 1: Summary of Biological Activities

Comparative Analysis

When compared to similar compounds, (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate exhibits unique reactivity due to its acetate ester group, which enhances its interaction potential with biological targets. The hydroxyl group allows for additional hydrogen bonding capabilities, making it a versatile candidate for further pharmacological development .

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate | Hydroxyl and acetate groups; versatile reactivity | Potential neuroprotective effects |

| (1-Benzyl-4-hydroxypiperidin-3-yl)methyl ether | Ether group instead of acetate; less reactive | Limited biological activity |

| (1-Benzyl-4-hydroxypiperidin-3-yl)methyl chloride | Chloride substituent; more reactive | Variable activity depending on context |

Q & A

Q. Table 1. Buffer Composition for HPLC Analysis

| Component | Concentration | Purpose | Reference |

|---|---|---|---|

| Sodium acetate | 6.8 g/L | Maintain pH 4.6 | |

| Sodium 1-octanesulfonate | 16.22 g/L | Ion-pairing agent for retention | |

| Methanol | 65% v/v | Mobile phase modifier |

Q. Table 2. Key Stability Study Parameters

| Factor | Levels Tested | Measurement Interval | Analysis Model |

|---|---|---|---|

| pH | 3.0, 5.0, 7.0, 9.0 | 0, 24, 48, 72 hrs | First-order kinetics |

| Temperature | 4°C, 25°C, 40°C | 0, 24, 48, 72 hrs | Arrhenius equation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.